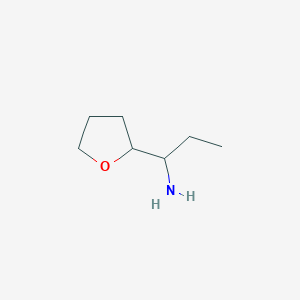
N-méthyl-4-(2-nitrophényl)-1,3-thiazol-2-amine
Vue d'ensemble
Description
“N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a nitrophenyl group and a methylamine group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of primary amines with alpha-haloketones .Molecular Structure Analysis
The molecule contains a thiazole ring, which is aromatic and therefore contributes to the stability of the molecule. The nitro group is an electron-withdrawing group, which can impact the reactivity of the molecule .Chemical Reactions Analysis
The presence of the nitro group makes this molecule a potential participant in nucleophilic aromatic substitution reactions. The amine group could also undergo reactions typical for amines, such as acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its crystalline structure and the presence of functional groups. For example, the presence of an amine group could allow for hydrogen bonding, impacting the compound’s solubility .Applications De Recherche Scientifique
Produits pharmaceutiques : Agents antimicrobiens et anticancéreux
Le motif structural de la N-méthyl-4-(2-nitrophényl)-1,3-thiazol-2-amine est retrouvé dans des composés qui ont été étudiés pour leurs propriétés antimicrobiennes et anticancéreuses . La présence du cycle thiazole, souvent observé dans les molécules bioactives, suggère une efficacité potentielle dans la perturbation de la synthèse de la paroi cellulaire bactérienne ou l'interférence avec les voies de signalisation des cellules cancéreuses.
Synthèse chimique : Intermédiaires sulfonamide
La recherche indique que les composés nitrophényliques apparentés sont utilisés dans la synthèse des sulfonamides . Ces intermédiaires sont cruciaux dans la création d'une variété de médicaments à base de sulfonamide, connus pour leurs propriétés antibiotiques à large spectre.
Catalyse : Catalyse par les métaux de transition
Le cycle thiazole dans la This compound peut agir comme un ligand dans la catalyse par les métaux de transition . Cette application est essentielle pour faciliter diverses réactions chimiques, y compris la synthèse de molécules organiques complexes comme les indoles, qui sont répandues dans les produits pharmaceutiques.
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action for this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. The nitro group could potentially undergo reduction in the body, which is a common metabolic pathway for nitroaromatic drugs .
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-11-10-12-8(6-16-10)7-4-2-3-5-9(7)13(14)15/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVLTSPWCPQVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)

![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)








